N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Structure–Activity Relationship Medicinal Chemistry Oxalamide

N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 896276-96-3) is a synthetic oxalamide derivative characterized by a 2-chlorophenyl substituent at the N1 position and a 1-tosylpyrrolidin-2-ylmethyl moiety at the N2 position, with a molecular formula of C20H22ClN3O4S and a molecular weight of 435.92 g/mol. This compound belongs to the broader class of N,N′-disubstituted oxalamides, which have been investigated as kinase inhibitors, HIV gp120 antagonists, and enzyme inhibitors, and is typically supplied as a research-grade chemical with a purity of ≥95% (HPLC), making it a key building block for structure–activity relationship (SAR) studies and lead optimization campaigns.

Molecular Formula C20H22ClN3O4S
Molecular Weight 435.92
CAS No. 896276-96-3
Cat. No. B2974396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
CAS896276-96-3
Molecular FormulaC20H22ClN3O4S
Molecular Weight435.92
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
InChIInChI=1S/C20H22ClN3O4S/c1-14-8-10-16(11-9-14)29(27,28)24-12-4-5-15(24)13-22-19(25)20(26)23-18-7-3-2-6-17(18)21/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,22,25)(H,23,26)
InChIKeyIWKGFNBLLAJZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 896276-96-3) Research Compound Overview for Scientific Procurement


N1-(2-chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide (CAS 896276-96-3) is a synthetic oxalamide derivative characterized by a 2-chlorophenyl substituent at the N1 position and a 1-tosylpyrrolidin-2-ylmethyl moiety at the N2 position, with a molecular formula of C20H22ClN3O4S and a molecular weight of 435.92 g/mol [1]. This compound belongs to the broader class of N,N′-disubstituted oxalamides, which have been investigated as kinase inhibitors, HIV gp120 antagonists, and enzyme inhibitors, and is typically supplied as a research-grade chemical with a purity of ≥95% (HPLC), making it a key building block for structure–activity relationship (SAR) studies and lead optimization campaigns .

SAR-driven lead optimization requiring ortho-substituted aryl probes
Purity-matched halogen isomer screening for binding-pocket studies
Research-grade building block for oxalamide library synthesis

Why Simple Substitution of N1-(2-Chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide Fails: Key Structure–Activity Considerations


Substituting this compound with close analogs such as the N1-(4-chlorophenyl) isomer, N1-phenyl variant, or N1-methyl congener is not straightforward because subtle changes in the aryl substitution pattern dramatically alter lipophilicity, hydrogen-bonding capacity, and steric fit within target binding pockets . The 2-chloro substituent introduces a unique combination of electron-withdrawing effects and ortho steric hindrance that cannot be replicated by para- or meta-chloro analogs, directly impacting target engagement and selectivity profiles . The quantitative evidence below demonstrates that even single-atom substitutions (e.g., Cl at position 2 vs. 4 vs. unsubstituted phenyl) lead to measurable differences in physicochemical properties and potentially biological potency, making blind interchange a costly risk in any rigorous scientific campaign.

Chlorine position may shift lipophilicity and steric profile
The 2-chloro ortho substitution introduces unique steric hindrance and electron-withdrawing effects absent in 4-chloro or unsubstituted phenyl analogs, potentially altering target engagement.
Predicted target class preference may differ among isomers
In silico models suggest that 2-chloro vs. 4-chloro or phenyl analogs may shift kinase/GPCR probability, making phenotypic or binding assay outcomes non-transferable without validation.
Solubility and formulation handling may vary
Lower predicted aqueous solubility of the 2-chloro isomer could require co-solvent use in vitro, a practical consideration that simple analog substitution overlooks.

Product-Specific Quantitative Evidence Guide: N1-(2-Chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide


Structural Isomer Selectivity: 2-Chloro vs. 4-Chloro vs. Unsubstituted Phenyl N1-Substitution

The identity and position of the halogen substituent on the N1-phenyl ring fundamentally alter the compound's steric and electronic properties. The 2-chloro isomer places a chlorine atom ortho to the oxalamide nitrogen, introducing both steric bulk and strong electron-withdrawing effects (-I effect) that are absent in the 4-chloro and unsubstituted phenyl analogs. This is reflected in predicted lipophilicity differences [1] .

Isomer lipophilicity
Class-level inference
clogP 3.67 (2-Cl) vs. 3.48 (4-Cl), 2.95 (phenyl)
Supports membrane permeability screening
Predicted only; no experimental logP available
Structure–Activity Relationship Medicinal Chemistry Oxalamide Chlorophenyl SAR

Purity and Lot-to-Lot Reproducibility: ≥95% HPLC Verified Purity vs. Analog Benchmark

For research procurement, guaranteed purity is a critical decision factor. The target compound is supplied with a verified purity of ≥95% by HPLC, whereas comparable analogs from the same supplier (N1-(4-chlorophenyl) isomer, N1-methyl analog) are listed at the same 95% threshold. While the purity specification is equivalent, the 2-chloro isomer is synthesized and QC-verified under identical protocols, ensuring consistent batch quality .

Purity specification
Cross-study comparable
≥95% HPLC, matched across all chlorophenyl analogs
Enables purity-matched SAR interpretation
HPLC conditions may vary between batches
Chemical Purity HPLC Quality Control Reproducibility

Predicted Aqueous Solubility: Impact of 2-Chloro Substitution on Solubility Profile

Aqueous solubility is a key determinant of compound handleability and in vitro assay compatibility. The 2-chloro substitution reduces predicted aqueous solubility compared to the unsubstituted phenyl analog, consistent with its increased lipophilicity [1].

Aqueous solubility
Class-level inference
Predicted LogS −4.92 (2-Cl) vs. −4.21 (phenyl)
May require co-solvent for in vitro assays
No experimental solubility data
Solubility Physicochemical Properties Drug-likeness Formulation

Steric Bulk Parameter: Taft Es for 2-Chlorophenyl vs. 4-Chlorophenyl Substituents

The ortho-chloro substituent imposes significantly greater steric bulk near the oxalamide–target interface compared to the para-chloro isomer, as quantified by the Taft steric parameter (Es). This steric constraint may restrict the accessible conformational space of the oxalamide linker and influence target binding orientation [1].

Steric bulk (Taft Es)
Class-level inference
Es −0.97 (ortho-Cl) vs. −0.55 (para-Cl), 0.00 (phenyl)
Supports steric-driven binding conformation studies
Literature Taft values; scaffold-specific data not available
Steric Effects SAR Taft Parameter Binding Conformation

In Silico Target Prediction: Differential Kinase vs. Non-Kinase Target Landscape

Using the SwissTargetPrediction model, the 2-chlorophenyl analog is predicted to have a distinct target engagement profile compared to the 4-chloro and unsubstituted phenyl analogs, with a higher probability of binding to certain kinase and GPCR targets [1]. However, no experimental validation of these predictions is currently available.

In silico target profile
Supporting evidence
2-Cl: kinase probability 0.42; 4-Cl: 0.38; phenyl: GPCR 0.35
May engage different biological pathways
Statistical prediction, not experimentally validated
Target Prediction Polypharmacology In Silico Kinase Selectivity

Optimal Research and Industrial Application Scenarios for N1-(2-Chlorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide


Structure–Activity Relationship (SAR) Campaigns Targeting Halogen-Sensitive Binding Pockets

The 2-chloro isomer's unique combination of steric bulk (Taft Es = -0.97) and lipophilicity (clogP = 3.67) makes it an essential analog for medicinal chemists exploring halogen-sensitive subpockets in kinase ATP-binding sites or GPCR allosteric binding pockets, where ortho-substitution effects are critical for selectivity [1].

Chemical Probe Development for Intracellular Targets Requiring Enhanced Membrane Permeability

With a predicted clogP of 3.67 and demonstrated ≥95% HPLC purity, this compound is well-suited for hit-to-lead optimization of chemical probes targeting intracellular enzymes where passive membrane permeability is a prerequisite for cellular activity .

In Silico Model Validation for Halogen-Substituted Oxalamide Libraries

The availability of multiple purity-matched analogs (2-chloro, 4-chloro, 3-chloro, phenyl, methyl) enables systematic validation of in silico models (clogP, solubility, target prediction) against experimentally determined properties, accelerating computational library design [2].

Procurement Decision Support: Selecting the Optimal Chlorophenyl Isomer for Screening Cascades

Given that all analogs meet identical ≥95% HPLC purity specifications, the procurement decision should be driven solely by the desired physicochemical profile (e.g., clogP differential of +0.72 over the phenyl analog) and steric characteristics (ΔEs = -0.97 vs. unsubstituted phenyl), ensuring that SAR interpretation is not confounded by quality variability [1] .

Application
Selection Property
Validation Focus
Halogen-sensitive pocket SAR
Ortho-substitution steric & lipophilic profile
Binding-conformation screening
Intracellular probe development
Lipophilicity-driven permeability
Cellular permeability assay review
In silico library validation
Matched-purity analog set
Model-prediction benchmarking
Isomer selection for screening
Physicochemical differentiation
Purity-matched SAR interpretation
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